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molecular formula C7H6BrFO B156838 2-Bromo-6-fluoroanisole CAS No. 845829-94-9

2-Bromo-6-fluoroanisole

Cat. No. B156838
M. Wt: 205.02 g/mol
InChI Key: RLSQPLJXDTXSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062070B2

Procedure details

NaNO2 (12.0 g, 173 mmol, in 40 mL of water) solution was added dropwise to the mixture of 3-fluoro-2-methoxyaniline (20.0 g, 158 mmol) in 200 mL of hydrobromic acid (47%) and 100 mL of water at −5˜0° C. and stirred for 1 hour. This solution was then added slowly to the suspension of CuBr (45.2 g, 315 mmol) in 50 mL of hydrobromic acid (47%) at 0° C. The resulting mixture was stirred at 0° C. for 1 hour then warmed to 50° C. and stirred for 1 hour. The reaction mixture was poured into ice water and extracted with ether (2×500 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to give 1-bromo-3-fluoro-2-methoxybenzene.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[F:5][C:6]1[C:7]([O:13][CH3:14])=[C:8]([CH:10]=[CH:11][CH:12]=1)N.[BrH:15]>O>[Br:15][C:8]1[CH:10]=[CH:11][CH:12]=[C:6]([F:5])[C:7]=1[O:13][CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C(=C(N)C=CC1)OC
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
45.2 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×500 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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